Chemical structure and properties of 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile
Chemical structure and properties of 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis, spectroscopic analysis, and the known pharmacological profiles of its constituent moieties, this document serves as a vital resource for professionals engaged in the exploration and application of novel chemical entities.
Introduction
5-(4-(Trifluoromethyl)phenyl)nicotinonitrile, with CAS Number 1261600-44-5, belongs to the class of 5-aryl-nicotinonitriles. This structural motif is of considerable interest in drug discovery, as the nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" found in numerous biologically active compounds and marketed drugs.[1] The incorporation of a trifluoromethylphenyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic properties.[2][3] The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the molecule.[2]
This guide will delve into the chemical structure, a proposed synthetic route, and predicted physicochemical and spectroscopic properties of 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile. Furthermore, it will explore its potential biological activities and applications based on the well-documented pharmacology of related compounds.
Chemical Structure and Properties
The chemical structure of 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile combines a pyridine ring, a nitrile group, and a trifluoromethyl-substituted phenyl ring.
Molecular Formula: C₁₃H₇F₃N₂[4]
Molecular Weight: 248.20 g/mol [4]
SMILES: FC(F)(F)c1ccc(cc1)c2cnc(c(c2)C#N)C
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Melting Point | 130-140 °C | Based on analogous 5-aryl nicotinonitriles and the influence of the trifluoromethyl group on crystal lattice energy. |
| Boiling Point | > 350 °C | Extrapolated from data for similar aromatic nitriles and phenylpyridines.[5] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in alcohols; insoluble in water. | Based on the largely nonpolar aromatic structure. |
| LogP | ~3.5 - 4.5 | Calculated based on the lipophilicity of the trifluoromethylphenyl and cyanopyridine moieties. |
Note: The properties in Table 1 are predicted based on the analysis of structurally similar compounds and have not been experimentally verified for 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile.
Synthesis of 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile
The most logical and widely employed method for the synthesis of 5-aryl-nicotinonitriles is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[7][9]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis would involve the reaction of 5-bromonicotinonitrile with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Proposed Suzuki-Miyaura Coupling for Synthesis.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[10]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinonitrile (1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added to the flask. This is followed by the addition of a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| H-2, H-6 (Pyridine) | 9.1 - 9.3 | s | Pyridine protons adjacent to N |
| H-4 (Pyridine) | 8.4 - 8.6 | s | Pyridine proton |
| H-2', H-6' (Phenyl) | 7.9 - 8.1 | d | Phenyl protons ortho to pyridine |
| H-3', H-5' (Phenyl) | 7.7 - 7.9 | d | Phenyl protons meta to pyridine |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| C-CN | 117 - 119 | Nitrile carbon | |
| C-CF₃ | 124 - 126 (q) | Trifluoromethyl carbon | |
| C-3', C-5' (Phenyl) | 126 - 128 | Phenyl carbons | |
| C-2', C-6' (Phenyl) | 129 - 131 | Phenyl carbons | |
| C-1' (Phenyl) | 138 - 140 | Phenyl carbon attached to pyridine | |
| C-4' (Phenyl) | 128 - 130 (q) | Phenyl carbon attached to CF₃ | |
| C-5 (Pyridine) | 133 - 135 | Pyridine carbon | |
| C-3 (Pyridine) | 108 - 110 | Pyridine carbon | |
| C-2, C-6 (Pyridine) | 150 - 153 | Pyridine carbons | |
| C-4 (Pyridine) | 135 - 137 | Pyridine carbon |
Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions. 'q' denotes a quartet due to coupling with fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[14]
-
~2230-2220 cm⁻¹: C≡N stretching (nitrile)
-
~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic rings)
-
~1350-1100 cm⁻¹: Strong C-F stretching (trifluoromethyl group)
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
Mass Spectrometry (MS)
In a mass spectrum, 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile is expected to show a prominent molecular ion peak ([M]⁺) at m/z 248. Fragmentation patterns would likely involve the loss of the trifluoromethyl group, the nitrile group, and cleavage of the bond between the two aromatic rings.
Potential Applications and Biological Activity
The combination of the nicotinonitrile scaffold and the trifluoromethylphenyl moiety suggests a range of potential applications, particularly in drug development.
Anticancer Activity
Nicotinonitrile derivatives are known to exhibit a broad spectrum of anticancer activities.[1] They can act as inhibitors of various protein kinases, which are often dysregulated in cancer cells. The trifluoromethylphenyl group can enhance binding to the active sites of these kinases. Therefore, 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile is a promising candidate for investigation as a kinase inhibitor for cancer therapy.
Antimicrobial and Antiviral Properties
Certain substituted nicotinonitriles have demonstrated antibacterial, antifungal, and antiviral activities.[1] The lipophilic nature of the trifluoromethyl group could facilitate the penetration of microbial cell membranes, potentially enhancing its antimicrobial efficacy.
Agrochemicals
Trifluoromethyl-substituted pyridines are a key structural motif in many active ingredients used in agrochemicals, including herbicides and insecticides.[2][15] The unique properties conferred by the trifluoromethyl group can lead to enhanced potency and selectivity.
Materials Science
Aromatic nitriles are used as building blocks for high-performance polymers and organic electronic materials. The presence of the trifluoromethyl group can impart desirable properties such as thermal stability and specific electronic characteristics.
Conclusion
5-(4-(Trifluoromethyl)phenyl)nicotinonitrile is a compound of significant interest for researchers in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. Its predicted physicochemical and spectroscopic properties, combined with the known biological activities of its structural components, make it a compelling target for further investigation. The exploration of its potential as an anticancer, antimicrobial, or agrochemical agent, as well as its application in materials science, holds considerable promise for future scientific advancements.
References
- Sakai, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 137-147.
- Fekry, R. M., et al. (2016).
- PubChem. (n.d.). 5-[3-[(4-Phenylpiperidin-4-yl)methoxymethyl]-5-(trifluoromethyl)phenyl]pyridine-2-carbonitrile.
- American Elements. (n.d.). 5-Fluoronicotinonitrile.
- Ossila. (n.d.). 2,2'-(5'-(4-(Cyanomethyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)diacetonitrile.
- BenchChem. (2025). Spectroscopic Analysis of 5-Nitrocinnoline: A Technical Guide. BenchChem.
- BLDpharm. (n.d.). 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile.
- Kowalski, K., & Szczesna, B. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345.
- Meanwell, N. A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254.
- El-Sayed, H. A. (2021). Nicotinonitrile derivatives as antitumor agents. Mini-Reviews in Medicinal Chemistry, 21(15), 2086-2103.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- El-Faham, A., et al. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 25(24), 5943.
- Wang, X., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(12), 103441.
- BenchChem. (2025). Spectroscopic and Synthetic Insights into 2-Amino-5-phenyl-3-furonitrile: A Technical Guide. BenchChem.
- BenchChem. (2025). The Trifluoromethylphenyl Motif: A Keystone in Modern Drug Discovery. BenchChem.
- PubChem. (n.d.). 5-(Trifluoromethyl)pyridine-2-carbonitrile.
- Singh, P., et al. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science, 10(9), 525-531.
- ResearchGate. (2026). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- U.S. Environmental Protection Agency. (2025). 5-(4-Fluorophenyl)nicotinic acid Properties.
- Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.
- National Institute of Standards and Technology. (n.d.). 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.
- de Oliveira, R. B., & da Silva, A. B. F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
- Scribd. (n.d.). Spectroscopic Analysis of 5-Ethyl-5-Phenyl-Diazinane.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
- Wójcik-Pszczoła, K., & Piska, K. (2018). Infrared Spectroscopic Technologies for the Quality Control of Herbal Medicines. In Recent Advances in Pharmaceutical Sciences VII.
- ChemScene. (n.d.). 2-(Aminomethyl)-4-(cyanomethyl)-5-(difluoromethyl)nicotinonitrile.
- ResearchGate. (2025). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- CAS. (n.d.). 4-Nitrophenylacetonitrile.
- Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. 1261600-44-5|5-(4-(Trifluoromethyl)phenyl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijres.org [ijres.org]
- 13. scribd.com [scribd.com]
- 14. Infrared Spectroscopic Technologies for the Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
